Lipophilicity and Predicted Absorption: Higher LogP vs. Dimethoxy Analog
4-(2,5-Diethoxy-4-nitrophenyl)morpholine exhibits significantly higher lipophilicity compared to its dimethoxy analog, 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine [1]. This is quantified by the difference in calculated LogP values, where the diethoxy compound has a LogP of 2.2-2.8 versus a predicted LogP of approximately 1.4 for the dimethoxy analog, based on the addition of two methylene groups [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.2 - 2.8 (XlogP = 2.2; experimental/calculated LogP = 2.817) |
| Comparator Or Baseline | 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine (predicted LogP ~1.4) |
| Quantified Difference | The diethoxy compound is approximately 6-25 times more lipophilic (ΔLogP ≈ 0.8-1.4) |
| Conditions | In silico prediction based on molecular structure and reported experimental values. |
Why This Matters
This higher LogP is a critical selection criterion for procurement when the target compound needs to permeate lipid membranes or partition into organic phases in synthetic or biological applications.
- [1] PubChem. (2005). 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine. PubChem CID 370993. View Source
- [2] Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. View Source
